TCS 2314

Descripción

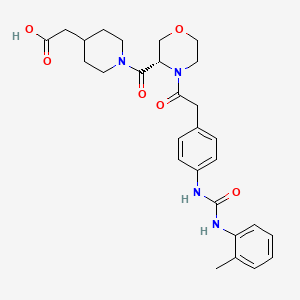

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXAAOWFOURIHK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TCS 2314: A VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 2314 is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). This document provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, downstream signaling pathways, and functional consequences of VLA-4 inhibition by this compound. This guide is intended to serve as a resource for researchers and professionals in drug development, offering insights into the therapeutic potential of targeting the VLA-4 pathway in inflammatory and autoimmune diseases.

Introduction to VLA-4 and its Role in Inflammation

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric cell surface receptor expressed predominantly on leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in the inflammatory response by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin, a component of the extracellular matrix.[1]

The process of leukocyte extravasation is a key component of the inflammatory cascade. VLA-4 facilitates the initial tethering and rolling of leukocytes on the endothelium, followed by firm adhesion and transendothelial migration.[2] This process is tightly regulated by "inside-out" signaling, where chemokines such as SDF-1 bind to their receptors on leukocytes, triggering a conformational change in VLA-4. This change increases its affinity for its ligands, leading to firm adhesion.[1] Upon ligand binding, VLA-4 initiates "outside-in" signaling, a cascade of intracellular events that regulate cell behavior, including proliferation, survival, and migration.[3]

This compound: A Potent VLA-4 Antagonist

This compound is a small molecule antagonist that potently and selectively inhibits the function of VLA-4. By binding to VLA-4, this compound blocks the interaction with its ligands, VCAM-1 and fibronectin, thereby preventing the adhesion and migration of inflammatory cells.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | VLA-4 (α4β1) | Not Specified | 4.4 | [4] |

Mechanism of Action: Inhibition of VLA-4 Signaling

This compound exerts its effect by competitively inhibiting the binding of VCAM-1 and fibronectin to VLA-4. This disruption of the VLA-4-ligand interaction prevents the downstream signaling cascades that are crucial for inflammatory cell function.

VLA-4 Signaling Pathways

VLA-4 signaling is a complex process involving multiple intracellular kinases and adaptor proteins. The binding of VLA-4 to its ligands leads to the clustering of integrins on the cell surface, which initiates a cascade of phosphorylation events.

Two key signaling pathways activated downstream of VLA-4 are:

-

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) Pathway: Upon VLA-4 engagement, FAK and PYK2 are recruited to the cytoplasmic tail of the β1 integrin subunit and become autophosphorylated. This creates docking sites for other signaling molecules, including Src family kinases.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activated FAK can recruit and activate PI3K, which in turn activates the serine/threonine kinase Akt. This pathway is crucial for cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: VLA-4 signaling can also lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression and cell proliferation.

By blocking the initial ligand binding, this compound prevents the activation of these downstream signaling pathways, thereby inhibiting the cellular responses they control.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of VLA-4 antagonists like this compound.

VLA-4 Competitive Binding Assay for IC50 Determination

This assay determines the concentration of a test compound (e.g., this compound) required to inhibit 50% of the binding of a fluorescently labeled ligand to VLA-4.

Materials:

-

VLA-4-expressing cells (e.g., Jurkat, U937)

-

Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)

-

Test compound (this compound)

-

Assay buffer (e.g., RPMI 1640)

-

96-well plates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Culture VLA-4-expressing cells to the appropriate density.

-

Prepare a serial dilution of the test compound (this compound).

-

In a 96-well plate, add a fixed concentration of the fluorescently labeled VLA-4 ligand to each well.

-

Add the serially diluted test compound to the wells.

-

Add the VLA-4-expressing cells to each well.

-

Incubate the plate for a specified time at a controlled temperature to allow binding to reach equilibrium.

-

Measure the fluorescence intensity in each well using a flow cytometer or fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the test compound concentration and determine the IC50 value using a non-linear regression analysis.

Jurkat Cell Adhesion Assay to VCAM-1

This assay measures the ability of a VLA-4 antagonist to inhibit the adhesion of Jurkat cells (a human T lymphocyte cell line that expresses VLA-4) to immobilized VCAM-1.

Materials:

-

Jurkat cells

-

Recombinant human VCAM-1

-

96-well plates

-

Test compound (this compound)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant human VCAM-1 overnight at 4°C.

-

Wash the wells to remove unbound VCAM-1 and block non-specific binding sites.

-

Label Jurkat cells with a fluorescent dye according to the manufacturer's protocol.

-

Pre-incubate the labeled Jurkat cells with various concentrations of the test compound (this compound).

-

Add the pre-incubated cells to the VCAM-1-coated wells.

-

Allow the cells to adhere for a specified time at 37°C.

-

Wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50.

Western Blot Analysis of FAK Phosphorylation

This assay is used to determine if a VLA-4 antagonist can inhibit the downstream signaling event of FAK phosphorylation upon VLA-4 engagement.

Materials:

-

VLA-4-expressing cells

-

VCAM-1 or fibronectin

-

Test compound (this compound)

-

Lysis buffer

-

Primary antibodies (anti-phospho-FAK, anti-total-FAK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture VLA-4-expressing cells and serum-starve them prior to the experiment.

-

Pre-incubate the cells with the test compound (this compound) or vehicle control.

-

Stimulate the cells with immobilized or soluble VCAM-1 or fibronectin for a specific time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated FAK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.

-

Quantify the band intensities to determine the effect of the test compound on FAK phosphorylation.

Conclusion

This compound is a potent antagonist of the VLA-4 integrin, a key mediator of leukocyte adhesion and migration in the inflammatory cascade. Its mechanism of action involves the direct inhibition of VLA-4's interaction with its ligands, VCAM-1 and fibronectin. This blockade prevents the activation of critical downstream signaling pathways, including the FAK/PYK2, PI3K/Akt, and MAPK/ERK pathways, ultimately leading to the suppression of inflammatory cell responses. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of VLA-4 antagonists, contributing to the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

TCS 2314: A Technical Guide to a Potent VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1. By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the adhesion and migration of inflammatory cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in leveraging this compound as a tool for investigating VLA-4-mediated biological processes and as a potential therapeutic agent.

Core Properties of this compound

This compound is a synthetic, non-peptide molecule with high affinity for VLA-4. Its core function lies in its ability to disrupt the cellular adhesion processes that are critical in inflammatory responses and potentially in cancer metastasis.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄N₄O₆ | [1][2] |

| Molecular Weight | 522.59 g/mol | [1][2] |

| CAS Number | 317353-73-4 | [1] |

| IC₅₀ (VLA-4 Antagonism) | 4.4 nM | |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |

Mechanism of Action: VLA-4 Antagonism

VLA-4 is a heterodimeric integrin expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in cell-cell and cell-matrix interactions, which are fundamental for immune cell trafficking and inflammatory responses. The primary ligands for VLA-4 are VCAM-1, which is expressed on activated endothelial cells, and the CS-1 domain of fibronectin, a component of the extracellular matrix.

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" and "inside-out" signaling. This signaling is critical for cell adhesion, migration, proliferation, and survival.

This compound acts as a competitive antagonist, binding to VLA-4 and preventing its interaction with VCAM-1 and fibronectin. This blockade of the VLA-4 signaling pathway leads to the inhibition of leukocyte adhesion to the vascular endothelium and their subsequent migration into tissues.

Signaling Pathway of VLA-4 and Inhibition by this compound

The following diagram illustrates the VLA-4 signaling pathway and the point of intervention for this compound.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC₅₀) against VLA-4.

| Assay | Description | Result |

| VLA-4 Binding Assay | In vitro assay measuring the inhibition of VLA-4 binding to its ligand. | IC₅₀ = 4.4 nM |

Note: A closely related compound, potentially identical to this compound, was reported with an IC₅₀ of 5.4 nM.

Experimental Protocols

The following are representative protocols for assays where this compound can be utilized to study VLA-4-mediated processes.

Cell Adhesion Assay

This protocol outlines a method to quantify the inhibition of cell adhesion to a VCAM-1-coated surface by this compound.

Materials:

-

96-well tissue culture plates

-

Recombinant human VCAM-1/Fc chimera

-

Bovine Serum Albumin (BSA)

-

VLA-4 expressing cells (e.g., Jurkat cells, primary lymphocytes)

-

This compound

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1/Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.

-

This compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. A vehicle control (DMSO) should be included.

-

Adhesion: Add the pre-incubated cells to the VCAM-1 coated wells and incubate for 1 hour at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control.

Experimental Workflow: Cell Adhesion Inhibition Assay

Chemotaxis (Cell Migration) Assay

This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on chemokine-induced cell migration.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well plates

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

VLA-4 expressing cells

-

This compound

-

Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent

-

Hemocytometer or automated cell counter

Procedure:

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Gradient: Add media containing the chemoattractant to the lower chamber. Add media without the chemoattractant to the upper chamber (insert).

-

Cell Preparation: Resuspend VLA-4 expressing cells in serum-free media.

-

This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add the treated cells to the upper chamber of the transwell inserts.

-

Migration: Incubate the plate at 37°C for 2-4 hours to allow for cell migration towards the chemoattractant.

-

Cell Quantification: Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or a cell viability assay.

-

Data Analysis: Determine the percentage of migration inhibition by this compound at each concentration compared to the vehicle control.

Experimental Workflow: Chemotaxis Inhibition Assay

Applications in Research and Drug Development

This compound is a valuable tool for a wide range of research applications:

-

Inflammatory Diseases: Investigating the role of VLA-4 in autoimmune diseases such as multiple sclerosis, inflammatory bowel disease, and asthma.

-

Cancer Research: Studying the involvement of VLA-4 in tumor cell metastasis, angiogenesis, and the interaction of cancer cells with the tumor microenvironment.

-

Hematology: Exploring the role of VLA-4 in hematopoietic stem cell homing and mobilization.

-

Drug Discovery: Serving as a reference compound in the development of novel VLA-4 antagonists with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a highly potent and selective VLA-4 antagonist that serves as a critical research tool for elucidating the complex roles of this integrin in health and disease. Its ability to effectively block leukocyte adhesion and migration provides a powerful means to investigate inflammatory processes and cancer biology. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in preclinical research and to support the development of next-generation therapeutics targeting the VLA-4 pathway.

References

An In-depth Technical Guide to the Biological Activity of TCS 2314

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

TCS 2314 is a potent and selective small-molecule antagonist of the integrin very late antigen-4 (VLA-4), also known as α4β1.[1][2][3][4][5] Its primary biological activity is the inhibition of VLA-4-mediated cell adhesion, which plays a crucial role in the inflammatory cascade by preventing the activation and recruitment of leukocytes to sites of inflammation.

Quantitative Data Presentation

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 4.4 nM | Human VLA-4 | Cell-based adhesion assay | |

| IC50 | 5.4 nM | Human VLA-4 | Cell/protein or protein/protein binding assay |

Selectivity Profile of Compound 14e (this compound)

The original discovery publication for a compound identified as "14e," which is understood to be this compound, provides crucial selectivity data against other integrins. This high selectivity for VLA-4 is a key characteristic of its pharmacological profile.

| Integrin Target | IC50 (nM) | Fold Selectivity vs. VLA-4 (α4β1) |

| VLA-4 (α4β1) | 5.4 | - |

| αLβ2 | >10000 | >1850 |

| α4β7 | 230 | 42.6 |

| αIIbβ3 | >10000 | >1850 |

Data from Muro F, et al. (2009).

Signaling Pathways

This compound, as a VLA-4 antagonist, modulates intracellular signaling pathways that are critical for cell adhesion, migration, and survival. VLA-4 signaling is bidirectional, encompassing both "inside-out" and "outside-in" pathways.

"Inside-Out" Signaling: VLA-4 Activation

"Inside-out" signaling refers to the intracellular events that lead to a conformational change in the VLA-4 integrin, increasing its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This process is initiated by cellular activation through other surface receptors, like chemokine or antigen receptors. This compound does not directly interfere with this activation cascade but rather blocks the subsequent binding of the activated VLA-4 to its ligands.

"Outside-In" Signaling: Post-Ligand Binding Events

"Outside-in" signaling is initiated upon the binding of VLA-4 to its ligands. This engagement triggers a cascade of intracellular events that influence cell behavior, including cell spreading, migration, proliferation, and survival. By blocking the initial ligand binding, this compound effectively prevents the initiation of this "outside-in" signaling cascade.

Experimental Protocols

The primary method for evaluating the biological activity of VLA-4 antagonists like this compound is the in vitro leukocyte-endothelium adhesion assay. This assay mimics the physiological process of leukocyte attachment to the vascular endothelium.

Leukocyte-Endothelium Adhesion Assay

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells by this compound.

Materials:

-

Cells:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocyte cell line (e.g., Jurkat, U937) or primary leukocytes

-

-

Reagents:

-

This compound

-

Cell culture media (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Bovine Serum Albumin (BSA)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Calcein-AM (or other fluorescent cell stain)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer

-

-

Equipment:

-

96-well black, clear-bottom tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Fluorescence microplate reader

-

Inverted microscope

-

Methodology:

-

Endothelial Cell Monolayer Preparation:

-

Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer within 24-48 hours.

-

Culture the HUVECs in EGM-2 medium in a CO2 incubator.

-

Once confluent, treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of VCAM-1.

-

-

Leukocyte Preparation and Labeling:

-

Culture the leukocyte cell line in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.

-

Harvest the leukocytes and wash with serum-free medium.

-

Resuspend the cells in serum-free medium containing Calcein-AM (e.g., 5 µM) and incubate for 30 minutes at 37°C to fluorescently label the cells.

-

Wash the labeled leukocytes twice with serum-free medium to remove excess dye.

-

Resuspend the labeled leukocytes in adhesion buffer (e.g., RPMI-1640 with 0.1% BSA).

-

-

Adhesion Assay:

-

Wash the TNF-α-stimulated HUVEC monolayer with adhesion buffer.

-

Prepare serial dilutions of this compound in adhesion buffer.

-

Add the this compound dilutions or vehicle control to the wells containing the HUVEC monolayer.

-

Add the fluorescently labeled leukocyte suspension to each well.

-

Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for leukocyte adhesion.

-

-

Quantification of Adhesion:

-

Gently wash the wells with pre-warmed PBS to remove non-adherent leukocytes. Repeat the wash 2-3 times.

-

Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.

-

Measure the fluorescence intensity in each well using a fluorescence microplate reader (e.g., excitation/emission of ~485/520 nm for Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of adhesion against the log concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Disclaimer

This document is intended for research and informational purposes only. The information provided should not be used for diagnostic or therapeutic purposes. All laboratory work should be conducted in accordance with established safety protocols and guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 702 - Dose-Response of Allosteric Antagonists for the VLA-4 Integrin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. medkoo.com [medkoo.com]

In-Depth Technical Guide: Discovery and Development of TCS 2314, a Potent and Orally Bioavailable VLA-4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 2314 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended to serve as a detailed resource for researchers and drug development professionals interested in VLA-4 antagonism. The information presented herein is compiled from publicly available scientific literature and pharmacological databases.

Introduction to VLA-4 and Its Role in Inflammation

Very Late Antigen-4 (VLA-4) is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. VLA-4 interacts with its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells, and with an alternative ligand, fibronectin, found in the extracellular matrix. This interaction is a crucial step in the recruitment of inflammatory cells to sites of inflammation in a variety of diseases.

The inhibition of the VLA-4/VCAM-1 pathway is a clinically validated therapeutic strategy for the treatment of inflammatory diseases. By blocking this interaction, VLA-4 antagonists can prevent the infiltration of pathogenic leukocytes into tissues, thereby reducing inflammation and tissue damage.

Discovery of this compound

This compound, chemically known as trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, was identified through a dedicated drug discovery program aimed at developing orally active, selective VLA-4 antagonists.[1] The development efforts focused on modifying a lead compound to improve its pharmacokinetic profile, particularly its oral bioavailability.[1] Researchers found that reducing the polar surface area of the lipophilic moiety of the lead compound significantly enhanced its pharmacokinetic properties.[1] This optimization process led to the discovery of this compound (referred to as compound 14e in the primary publication), which demonstrated both potent VLA-4 antagonism and excellent oral bioavailability across multiple species.[1]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₄Cl₂N₄O₆ | N/A |

| Molecular Weight | 593.50 g/mol | N/A |

| CAS Number | 317353-73-4 | N/A |

| VLA-4 Antagonism (IC₅₀) | 5.4 nM | [1] |

| Solubility | Soluble in DMSO and ethanol | N/A |

Preclinical Pharmacology

In Vitro Activity

This compound is a highly potent antagonist of the VLA-4 integrin, with a reported half-maximal inhibitory concentration (IC₅₀) of 5.4 nM in a cell-based adhesion assay.

Pharmacokinetics

This compound has demonstrated excellent oral bioavailability in several preclinical species, a key objective of its development program.

| Species | Oral Bioavailability (%) |

| Rat | 100 |

| Dog | 91 |

| Monkey | 68 |

Data from Muro et al., J. Med. Chem. 2009, 52 (24), 7974-92.

Preclinical Efficacy

The in vivo efficacy of this compound was evaluated in murine and guinea pig models of ovalbumin (OVA)-induced asthma, a disease in which VLA-4-mediated eosinophil infiltration into the lungs is a key pathological feature. In these models, oral administration of this compound demonstrated excellent efficacy in reducing airway inflammation.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the ligand-binding site of VLA-4. By occupying this site, it prevents the interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the blood vessel wall, a critical step for their subsequent transmigration into inflamed tissues. The downstream consequence is a reduction in the inflammatory infiltrate at the site of injury or disease.

References

In-depth Technical Guide: The Role of TCS 2314 in Inflammation Research

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction:

TCS 2314 is a potent and selective small-molecule antagonist of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3][4][5] VLA-4 plays a critical role in mediating the adhesion and migration of leukocytes to sites of inflammation, making it a key target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a detailed overview of the role of this compound in inflammation research, focusing on its mechanism of action, the signaling pathways it modulates, and relevant experimental data.

Core Mechanism of Action: Inhibition of VLA-4 Mediated Cell Adhesion

This compound exerts its anti-inflammatory effects by specifically binding to integrin α4β1 and blocking its interaction with its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. This inhibition of VLA-4-ligand binding disrupts the crucial steps of leukocyte rolling, firm adhesion, and subsequent transmigration across the vascular endothelium into inflamed tissues.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Target | Integrin α4β1 (VLA-4) | |

| IC₅₀ | 4.4 nM | |

| Biological Activity | Blocks the activation of inflammatory cells |

Signaling Pathways Modulated by this compound

The interaction of VLA-4 with its ligands initiates intracellular signaling cascades, often referred to as "outside-in" signaling, which are critical for leukocyte activation, proliferation, and survival. By blocking this initial binding event, this compound effectively inhibits these downstream pathways.

Key Signaling Events Inhibited by this compound:

-

Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation: VLA-4 clustering upon ligand binding leads to the recruitment and phosphorylation of FAK and paxillin, key components of focal adhesions that are essential for cell migration.

-

PI3K/Akt Pathway: VLA-4 signaling activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is also activated downstream of VLA-4 and is involved in regulating gene expression related to inflammation.

Caption: VLA-4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed experimental protocols using this compound are not extensively published in peer-reviewed literature, its function as a VLA-4 antagonist allows for its use in established assays for studying leukocyte adhesion and migration. Below are generalized protocols that can be adapted for use with this compound.

1. In Vitro Cell Adhesion Assay

This assay measures the ability of leukocytes to adhere to a layer of endothelial cells or purified VCAM-1.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates. Activate the HUVECs with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a leukocyte cell line (e.g., Jurkat cells) that expresses VLA-4. Label the leukocytes with a fluorescent dye such as Calcein-AM.

-

Inhibition with this compound: Pre-incubate the fluorescently labeled leukocytes with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.

-

Adhesion: Add the pre-treated leukocytes to the HUVEC-coated wells and allow them to adhere for 30-60 minutes at 37°C.

-

Washing and Quantification: Gently wash the wells to remove non-adherent cells. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The reduction in fluorescence in this compound-treated wells compared to a vehicle control indicates the inhibition of adhesion.

Caption: Workflow for an in vitro cell adhesion assay.

2. In Vivo Models of Inflammation

This compound can be evaluated in various animal models of inflammatory diseases.

-

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. Administer this compound (e.g., via oral gavage or intraperitoneal injection) to immunized mice and monitor for disease progression, including clinical score and immune cell infiltration into the central nervous system.

-

Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis. Treat mice with this compound after the induction of arthritis and assess paw swelling, joint damage, and inflammatory markers.

-

Inflammatory Bowel Disease (IBD) Models: Utilize models such as dextran sodium sulfate (DSS)-induced colitis. Administer this compound and evaluate disease activity index, colon length, and histological signs of inflammation.

Conclusion

This compound is a valuable research tool for investigating the role of integrin α4β1 in inflammatory processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the molecular mechanisms of leukocyte trafficking and for the preclinical evaluation of VLA-4 antagonism as a therapeutic strategy for a range of inflammatory disorders. Further research documenting the specific use and quantitative outcomes of this compound in various experimental settings will be crucial for advancing its potential application in drug development.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Microplate ELISAs for soluble VCAM-1 and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Impact of TCS 2314 on Integrin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TCS 2314, a potent antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). We delve into the core molecular mechanisms through which this compound modulates integrin signaling pathways, with a particular focus on its effects on cell adhesion and the downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Src family kinases. This document summarizes key quantitative data, provides detailed experimental protocols for studying the effects of this compound, and utilizes visualizations to elucidate the complex signaling networks involved. The information presented is intended to support researchers and drug development professionals in their investigation of VLA-4 antagonism as a therapeutic strategy.

Introduction to this compound and VLA-4 Integrin

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in a wide array of physiological and pathological processes, including immune responses, inflammation, and cancer metastasis. Very Late Antigen-4 (VLA-4), also known as α4β1 integrin, is predominantly expressed on leukocytes and hematopoietic progenitor cells. Its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. The interaction between VLA-4 and its ligands is crucial for the trafficking of immune cells to sites of inflammation.

This compound is a small molecule antagonist that specifically targets VLA-4, thereby inhibiting its adhesive functions. By blocking the binding of VLA-4 to its ligands, this compound effectively disrupts the processes of leukocyte rolling, adhesion, and transmigration across the endothelium, highlighting its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Quantitative Data on this compound

The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory activity and binding affinity.

| Parameter | Value | Description | Reference |

| IC50 | 4.4 nM | The half-maximal inhibitory concentration of this compound against VLA-4. This value represents the concentration of the antagonist required to inhibit 50% of the VLA-4-mediated biological response in vitro. | [1][2][3] |

| Binding Affinity (Ki) | Estimated to be in the low nanomolar range | The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target. For competitive antagonists like this compound, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. | [4][5] |

| Dose-Dependent Inhibition of Cell Adhesion | Not explicitly available in the searched literature. | The concentration range over which this compound inhibits cell adhesion to VCAM-1 or fibronectin has not been specifically quantified in the provided search results. However, based on its low nanomolar IC50, significant inhibition is expected in this concentration range. |

Integrin Signaling Pathways Modulated by this compound

VLA-4 engagement with its ligands initiates a complex network of intracellular signaling pathways that regulate cell behavior. A key aspect of VLA-4 signaling is its ability to proceed through both FAK-dependent and FAK-independent mechanisms. This compound, by preventing the initial ligand binding, effectively blocks the initiation of these downstream cascades.

FAK-Dependent and FAK-Independent VLA-4 Signaling

Upon ligand binding, VLA-4 can recruit and activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Activated FAK can then recruit and activate Src family kinases, leading to the phosphorylation of various downstream substrates, including paxillin. This FAK-Src complex is a critical node for signaling pathways that control cell migration, proliferation, and survival.

Interestingly, studies have revealed that the α4 cytoplasmic domain of VLA-4 can directly activate c-Src in a FAK-independent manner. This alternative pathway also leads to the phosphorylation of downstream effectors like p130Cas and the activation of Rac GTPase, ultimately promoting cell motility. This dual signaling capability underscores the complexity of VLA-4 function.

The Role of Paxillin and Talin

Paxillin and talin are two key adaptor proteins that are intimately involved in VLA-4-mediated adhesion. Talin plays a crucial role in maintaining VLA-4 in a high-affinity conformation, which is essential for rapid and strong adhesion to its ligands. Paxillin, on the other hand, is important for the mechanical stability of the adhesive bonds formed by VLA-4. The phosphorylation of paxillin, which can be regulated by the FAK-Src complex, creates docking sites for other signaling molecules, further propagating the intracellular signal.

The diagrams below illustrate the VLA-4 signaling pathways and the inhibitory effect of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on VLA-4-mediated cell adhesion and downstream signaling. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with a VLA-4 ligand in the presence of varying concentrations of this compound.

Materials:

-

96-well tissue culture plates

-

VCAM-1 or Fibronectin (coating substrate)

-

Bovine Serum Albumin (BSA) for blocking

-

Cell line expressing VLA-4 (e.g., Jurkat cells)

-

This compound

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet staining solution

-

Sorensen's buffer (or other solubilizing agent)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 1-10 µg/mL in PBS) or fibronectin overnight at 4°C or for 2 hours at 37°C.

-

Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation and Treatment: Harvest cells and resuspend in serum-free medium. Pre-incubate the cells with a serial dilution of this compound (e.g., from 0.1 nM to 1 µM) for 30-60 minutes at 37°C.

-

Adhesion: Wash the blocked plate with PBS. Add the treated cell suspension to the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain by adding Sorensen's buffer or 10% acetic acid.

-

Measure the absorbance at 570-595 nm using a microplate reader.

-

-

Analysis: Plot the absorbance against the concentration of this compound to determine the dose-dependent inhibition of cell adhesion.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream signaling molecules like FAK and Src.

Materials:

-

Cell line expressing VLA-4

-

This compound

-

VCAM-1 (or other VLA-4 ligand for stimulation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Stimulation: Culture cells to the desired confluency. Pre-treat the cells with this compound at various concentrations for a specified time. Stimulate the cells by adding soluble VCAM-1 or by plating them on VCAM-1-coated dishes for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a potent and specific antagonist of VLA-4 integrin, effectively inhibiting its adhesive functions. By blocking the interaction of VLA-4 with its ligands, this compound disrupts the downstream signaling cascades that are critical for leukocyte trafficking and inflammation. Understanding the intricacies of VLA-4 signaling, including its FAK-dependent and FAK-independent pathways, is crucial for the rational design and development of novel therapeutics targeting this pathway. The experimental protocols and data presented in this guide provide a foundation for further investigation into the molecular mechanisms of this compound and its potential clinical applications.

References

In-Depth Technical Guide: TCS 2314 (CAS Number 317353-73-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1 integrin. With a CAS number of 317353-73-4, this compound demonstrates high affinity in inhibiting the function of VLA-4, a key mediator in inflammatory cell trafficking and adhesion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant (though limited in publicly available specific data) experimental contexts. The information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in evaluating and potentially utilizing this compound as a research tool.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 317353-73-4 | [1][2] |

| Molecular Formula | C28H34N4O6 | [2] |

| Molecular Weight | 522.59 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (via HPLC) | |

| Solubility | Soluble in DMSO (up to 52.26 mg/mL) and ethanol. | |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. |

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist of VLA-4, a heterodimeric transmembrane receptor expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.

3.1 Target and Potency

The primary molecular target of this compound is the integrin VLA-4 (α4β1). It exhibits high-affinity binding, with a reported half-maximal inhibitory concentration (IC50) of 4.4 nM . This potent inhibition prevents the interaction of VLA-4 with its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.

3.2 Mechanism of Action

By blocking the VLA-4/VCAM-1 and VLA-4/fibronectin interactions, this compound effectively disrupts the key steps of the inflammatory cascade:

-

Leukocyte Adhesion: It prevents the firm adhesion of circulating leukocytes to the vascular endothelium at sites of inflammation.

-

Leukocyte Migration: It inhibits the transendothelial migration (diapedesis) of inflammatory cells from the bloodstream into tissues.

-

Cell Activation: By interfering with VLA-4 signaling, this compound can block the activation of inflammatory cells.

This mechanism makes this compound a valuable tool for studying inflammatory processes and for the investigation of potential therapeutic interventions for a range of inflammatory and autoimmune diseases.

Signaling Pathways

The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and survival. While specific signaling studies directly utilizing this compound are not widely published, its antagonistic action is expected to inhibit the following VLA-4-mediated signaling pathways.

References

In-Depth Technical Guide: TCS 2314 - Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCS 2314, a potent and selective antagonist of the integrin very late antigen-4 (VLA-4). This document consolidates key information on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in inflammation, immunology, and related fields.

Core Molecular and Chemical Properties

This compound is a small molecule inhibitor that has been characterized for its high affinity and selectivity for VLA-4.[1][] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C28H34N4O6 | |

| Molecular Weight | 522.59 g/mol | |

| IUPAC Name | 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acety]l-3-morpholinyl]carbonyl]-4-piperidinediacetic acid | |

| CAS Number | 317353-73-4 | |

| Purity | ≥98% (HPLC) | |

| IC50 | 4.4 nM | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at room temperature. For stock solutions, store at -20°C or -80°C. |

Mechanism of Action: VLA-4 Antagonism

This compound exerts its biological effects by acting as a competitive antagonist of the VLA-4 integrin, also known as α4β1. VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during inflammatory responses. The primary ligand for VLA-4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1).

By binding to VLA-4, this compound effectively blocks the interaction between VLA-4 and VCAM-1. This inhibition of cell adhesion prevents the transmigration of inflammatory cells across the blood vessel wall into sites of inflammation, thereby attenuating the inflammatory cascade.

VLA-4 Signaling Pathways

The function of VLA-4 is regulated by complex intracellular signaling pathways, broadly categorized as "inside-out" and "outside-in" signaling. This compound, by blocking the ligand-binding site, primarily interferes with the consequences of "outside-in" signaling and the initial adhesion step that precedes it.

Inside-Out Signaling: VLA-4 Activation

"Inside-out" signaling pathways originate from other cellular receptors and converge on VLA-4 to increase its affinity for its ligands. This process is crucial for the rapid activation of leukocyte adhesion in response to inflammatory cues. Key initiating receptors include chemokine receptors (e.g., CXCR4) and, in B-cells, the B-cell receptor (BCR). The binding of chemokines or antigens to their respective receptors triggers a downstream cascade involving various kinases and adaptor proteins, often converging on PI3K and PLCγ. This ultimately leads to a conformational change in VLA-4, shifting it to a high-affinity state.

Outside-In Signaling

Upon binding of VLA-4 to its ligand VCAM-1, "outside-in" signaling is initiated. This process involves the clustering of integrins and the recruitment of various signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin. This cascade can lead to a variety of cellular responses, including cell spreading, migration, proliferation, and gene expression changes. Key downstream effectors include Focal Adhesion Kinase (FAK) and paxillin, which are involved in cytoskeletal reorganization and cell motility. The mitogen-activated protein kinase (MAPK) pathway can also be activated downstream of VLA-4 engagement.

References

In-Depth Technical Guide: TCS 2314 for the Investigation of Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCS 2314, a potent and selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document details its mechanism of action, provides experimental protocols for its use in cell adhesion assays, and illustrates the key signaling pathways involved.

Introduction to this compound and α4β1 Integrin-Mediated Cell Adhesion

Cell adhesion is a fundamental biological process crucial for tissue development and integrity, immune surveillance, and wound healing. This process is mediated by cell adhesion molecules (CAMs), with the integrin family playing a pivotal role. The α4β1 integrin is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, as well as on hematopoietic progenitor cells.

The primary ligands for α4β1 integrin are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin, a component of the extracellular matrix. The interaction between α4β1 and its ligands is critical for the recruitment of leukocytes from the bloodstream to sites of inflammation and for the retention of hematopoietic stem and progenitor cells within the bone marrow niche.

This compound is a small molecule antagonist that selectively targets the α4β1 integrin, thereby inhibiting its interaction with VCAM-1 and fibronectin. This inhibitory action blocks the downstream signaling cascades that regulate cell adhesion, migration, and proliferation.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency.

| Parameter | Value | Reference |

| Target | α4β1 integrin (VLA-4) | [1] |

| IC50 | 4.4 nM | [1] |

| Mechanism of Action | Selective Antagonist | [1] |

Signaling Pathways in α4β1 Integrin-Mediated Cell Adhesion

The binding of VCAM-1 or fibronectin to α4β1 integrin initiates a complex intracellular signaling cascade, often referred to as "outside-in" signaling. This process leads to the reorganization of the actin cytoskeleton, resulting in cell spreading, firm adhesion, and migration. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream pathways.

A key early event in α4β1 signaling is the clustering of integrins and the recruitment of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, forming a focal adhesion complex. This complex serves as a scaffold for the activation of various kinases and GTPases.

The following diagram illustrates the canonical signaling pathway initiated by α4β1 integrin engagement and subsequently inhibited by this compound.

Experimental Protocols for Studying Cell Adhesion with this compound

The following protocols provide a framework for conducting in vitro cell adhesion assays to evaluate the inhibitory effect of this compound. These are generalized methods and may require optimization based on the specific cell types and experimental conditions.

Static Cell Adhesion Assay

This assay measures the adhesion of cells to a substrate-coated surface under static conditions.

Materials:

-

96-well, flat-bottom tissue culture plates

-

VCAM-1 or Fibronectin (human, recombinant)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell line expressing α4β1 integrin (e.g., Jurkat, U937)

-

This compound

-

Calcein-AM or other fluorescent cell stain

-

Fluorescence plate reader

Experimental Workflow Diagram:

Protocol:

-

Plate Coating:

-

Dilute VCAM-1 or fibronectin to a final concentration of 1-10 µg/mL in sterile PBS.

-

Add 50 µL of the diluted substrate to each well of a 96-well plate.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash each well twice with 100 µL of PBS.

-

-

Blocking:

-

Prepare a 1% (w/v) solution of BSA in PBS.

-

Add 100 µL of the BSA solution to each well to block non-specific binding sites.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking solution and wash each well twice with 100 µL of PBS.

-

-

Cell Preparation and Treatment:

-

Harvest cells and resuspend them in serum-free culture medium.

-

Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

-

Adjust the cell density to 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in serum-free medium. A starting concentration range of 0.1 nM to 1 µM is recommended.

-

Pre-incubate the labeled cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the pre-treated cell suspension to each coated and blocked well.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells.

-

After the final wash, add 100 µL of PBS to each well.

-

-

Quantification:

-

Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

-

Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.

-

Cell Adhesion Assay Under Flow Conditions

This assay mimics the physiological conditions of leukocyte rolling and adhesion on the endothelial lining of blood vessels.

Materials:

-

Flow chamber system (e.g., parallel plate flow chamber)

-

Syringe pump

-

Microscope with a camera for live-cell imaging

-

VCAM-1 or Fibronectin coated coverslips

-

Cell line expressing α4β1 integrin

-

This compound

Experimental Workflow Diagram:

Protocol:

-

Chamber Preparation:

-

Coat glass coverslips with VCAM-1 or fibronectin as described in the static assay protocol.

-

Assemble the flow chamber with the coated coverslip according to the manufacturer's instructions.

-

-

Cell Preparation and Treatment:

-

Prepare a suspension of α4β1-expressing cells in a suitable buffer (e.g., HBSS with 2% FBS) at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Flow Experiment:

-

Mount the flow chamber on the stage of an inverted microscope.

-

Connect the chamber to a syringe pump.

-

Perfuse the cell suspension through the chamber at a defined physiological shear stress (e.g., 1-5 dynes/cm²).

-

Record time-lapse videos of multiple fields of view for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per unit area.

-

Track individual rolling cells to determine their rolling velocity.

-

Compare the results from this compound-treated cells to the vehicle control to determine the effect of the antagonist on cell adhesion under flow.

-

Conclusion

This compound is a valuable research tool for dissecting the role of α4β1 integrin in cell adhesion and migration. Its high potency and selectivity make it an ideal pharmacological agent for in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex mechanisms of cell adhesion. As with any experimental system, optimization of the provided protocols for specific cell types and conditions is recommended to achieve the most robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols for TCS 2314 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 2314, also known as TCS-OX2-29, is a potent and selective antagonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Orexin signaling is critically involved in the regulation of sleep-wake cycles, appetite, and reward pathways.[1][2] Consequently, antagonists of OX2R like this compound are valuable research tools for investigating the physiological roles of the orexin system and hold therapeutic potential for the treatment of insomnia.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity at the OX2R.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against the human orexin receptors.

| Ligand | Target | Assay Type | Parameter | Value | Reference |

| This compound (TCS-OX2-29) | Human OX2R | Inhibition | pIC50 | 7.4 | [3] |

| This compound (TCS-OX2-29) | Human OX2R | Inhibition | IC50 | 40 nM | |

| This compound (TCS-OX2-29) | Human OX1R | Inhibition | pIC50 | < 5 | |

| This compound (TCS-OX2-29) | Human OX1R | Inhibition | IC50 | > 10,000 nM |

Signaling Pathway

Orexin receptors (OX1R and OX2R) are Gq-coupled GPCRs. Upon binding of the endogenous ligands, orexin-A or orexin-B, the receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This compound acts as an antagonist, blocking the binding of orexins to OX2R and thereby inhibiting this signaling cascade.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the antagonist activity of this compound by quantifying its ability to inhibit the increase in intracellular calcium induced by an OX2R agonist.

Materials:

-

HEK293 or CHO cells stably expressing human OX2R (hOX2R)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit)

-

Probenecid (optional, to prevent dye extrusion)

-

Orexin-A (agonist)

-

This compound

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Experimental Workflow:

Protocol:

-

Cell Plating:

-

Trypsinize and count hOX2R-expressing cells.

-

Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Remove the cell culture medium from the wells and add the dye-loading solution.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in assay buffer.

-

Using the fluorescence plate reader's integrated fluidics, add the this compound dilutions to the appropriate wells.

-

Include wells with vehicle control (e.g., DMSO in assay buffer).

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Measurement:

-

Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Initiate the reading sequence, which should include a baseline fluorescence measurement followed by the automated addition of the Orexin-A solution to all wells.

-

Continue to measure the fluorescence intensity for a set period to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the control wells (vehicle-treated for maximum response, and wells with no agonist for baseline).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

cAMP Assay

This assay measures the ability of this compound to inhibit the Orexin-A-mediated modulation of intracellular cyclic AMP (cAMP) levels. Since OX2R is Gq-coupled and not directly linked to adenylyl cyclase, this assay is typically performed in cells co-expressing a promiscuous G-protein (like Gα16) or by measuring downstream effects on other signaling pathways that might influence cAMP. However, a more direct approach for Gi-coupled receptors (which OX2R is not) involves stimulating adenylyl cyclase with forskolin and measuring the inhibition of this stimulation. For a Gq-coupled receptor, a direct cAMP readout is less common, but can be engineered.

Materials:

-

hOX2R-expressing cells (potentially co-expressing a promiscuous G-protein)

-

Assay buffer

-

Orexin-A

-

This compound

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer (provided with the kit)

-

Microplate reader compatible with the chosen detection technology

Protocol:

-

Cell Treatment:

-

Plate and grow the hOX2R-expressing cells as described for the calcium mobilization assay.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

-

Stimulate the cells with an EC80 concentration of Orexin-A for a predetermined time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP kit manufacturer's protocol.

-

Perform the cAMP detection assay following the kit's instructions. This typically involves the addition of detection reagents and an incubation period.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

-

Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.

-

Normalize the data and perform a non-linear regression analysis to determine the IC50 of this compound, as described for the calcium mobilization assay.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of the OX2R antagonist, this compound. The calcium mobilization assay is a direct and widely used method for assessing the functional activity of Gq-coupled GPCR antagonists. The successful implementation of these assays will enable researchers to further investigate the pharmacology of this compound and its potential applications in sleep research and drug development.

References

- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TCS-OX2-29 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]

Application Note: Utilizing TCS 2314, a VLA-4 Antagonist, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of TCS 2314 in cell culture-based assays. It is critical to note that this compound is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4; α4β1), with a reported IC50 of 4.4 nM.[1] It is not a CXCR2 antagonist. VLA-4 is a key cell adhesion molecule expressed on the surface of various cell types, including lymphocytes, monocytes, and hematopoietic stem cells.[2] It mediates cell-cell and cell-extracellular matrix (ECM) interactions by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin.[2][3] These interactions are crucial for processes such as leukocyte trafficking to sites of inflammation, immune responses, and tumor cell metastasis.[4] Therefore, this compound is a valuable tool for in vitro studies investigating the roles of VLA-4 in cell adhesion, migration, and signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the general binding affinity of its target, VLA-4.

| Parameter | Value | Target/Ligand | Cell Line/System | Reference |

| IC50 of this compound | 4.4 nM | VLA-4 | Not specified | |

| VLA-4/VCAM-1 Binding Affinity (Kd) | 39.60 ± 1.78 nM | VLA-4/VCAM-1 | Purified proteins (SPR) | |

| VLA-4/VCAM-1 Binding Affinity (Kd) | 41.82 ± 2.36 nM | VLA-4/VCAM-1 | Purified proteins (FRET) | |

| Effective Concentration (AVA4746 - another VLA-4 antagonist) | EC50 of 38.52 nM | VLA-4 | LAX7R B-ALL cells |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the VLA-4 signaling pathway and a general workflow for a cell adhesion assay using this compound.

Caption: VLA-4 signaling is initiated by ligand binding, leading to downstream activation of FAK and Rac1, which drives cytoskeletal reorganization required for cell adhesion and migration.

Caption: Workflow for a quantitative cell adhesion assay to evaluate the inhibitory effect of this compound on VLA-4-mediated cell binding.

Experimental Protocols

1. VLA-4-Mediated Cell Adhesion Assay

This protocol is designed to quantify the inhibition of VLA-4-dependent cell adhesion to its ligands, VCAM-1 or fibronectin, by this compound.

Materials:

-

96-well black, clear-bottom tissue culture plates

-

Recombinant human VCAM-1 or Fibronectin

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

This compound (stock solution in DMSO)

-

VLA-4 expressing cells (e.g., Jurkat, Ramos, or primary lymphocytes)

-

Cell culture medium (e.g., RPMI-1640)

-

Calcein-AM or other fluorescent cell stain

-

Fluorescence plate reader

Protocol:

-

Plate Coating:

-

Dilute VCAM-1 or fibronectin to a final concentration of 1-10 µg/mL in PBS.

-

Add 50 µL of the diluted ligand solution to each well of the 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Aspirate the coating solution and wash the wells twice with 100 µL of PBS.

-

-

Blocking:

-

Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.

-

Incubate for 1 hour at 37°C.

-

Wash the wells twice with 100 µL of PBS.

-

-

Cell Preparation and Treatment:

-

Harvest VLA-4 expressing cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in serum-free medium. A typical starting concentration range would be 0.1 nM to 1 µM. Include a vehicle control (DMSO).

-

Pre-incubate the labeled cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Adhesion:

-

Add 100 µL of the pre-treated cell suspension to each coated and blocked well (1 x 10^5 cells/well).

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells.

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader (e.g., 485 nm excitation/520 nm emission for Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each treatment relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

2. Cell Migration (Chemotaxis) Assay using a Boyden Chamber

This protocol assesses the effect of this compound on the migration of VLA-4 expressing cells through a porous membrane towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates

-

VLA-4 expressing cells

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Serum-free cell culture medium

-

This compound

-

Fluorescent dye (e.g., Calcein-AM) or reagents for cell quantification (e.g., MTT, CyQUANT)

Protocol:

-

Preparation:

-

(Optional, for invasion assays) Coat the top of the Transwell membrane with a thin layer of an ECM component like fibronectin and allow it to dry.

-

Rehydrate the membrane (if coated) with serum-free medium.

-

-

Assay Setup:

-

Prepare the chemoattractant solution in serum-free medium (e.g., 100 ng/mL SDF-1α). Add 600 µL of this solution to the lower chamber of the 24-well plate.

-

Add 600 µL of serum-free medium without the chemoattractant to control wells (to measure random migration).

-

-

Cell Treatment:

-

Harvest and resuspend cells in serum-free medium at 1-2 x 10^6 cells/mL.

-

Prepare different concentrations of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control.

-

-

Migration:

-

Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell type.

-

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Wipe the top of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the cells that have migrated to the bottom of the membrane or the lower chamber. This can be done by:

-

Staining: Staining the migrated cells on the underside of the membrane with a stain like crystal violet, followed by elution and absorbance measurement.

-

Fluorescence: If cells were pre-labeled with a fluorescent dye, the migrated cells in the lower chamber can be quantified using a fluorescence plate reader.

-

-

-

Data Analysis:

-